molecular formula C7H15NO3 B119502 D-carnitine CAS No. 541-14-0

D-carnitine

货号: B119502
CAS 编号: 541-14-0
分子量: 161.20 g/mol
InChI 键: PHIQHXFUZVPYII-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-卡尼丁是一种氨基酸衍生物,在能量代谢中起着至关重要的作用。它是卡尼丁的两种立体异构体之一,另一种是L-卡尼丁,它是生物活性形式。然而,D-卡尼丁在生物学上没有活性,并且可以抑制L-卡尼丁的活性 它参与长链脂肪酸进入线粒体的运输,用于β-氧化,这是能量产生的必要过程 .

准备方法

合成路线和反应条件: D-卡尼丁可以通过多种方法合成,包括化学合成和生物转化。一种常用的方法是外消旋卡尼丁的化学拆分,它分离出D-和L-形式 另一种方法是使用特定酶将4-丁酰甜菜碱生物转化为对映体纯的D-卡尼丁.

工业生产方法: D-卡尼丁的工业生产通常涉及大规模生物工艺。例如,Lonza AG 开发的生物转化工艺以高产率和对映体过量生产D-卡尼丁。这种方法在经济上有利,并且可以扩展到工业应用。

化学反应分析

Metabolic Transformation Reactions

D-carnitine undergoes distinct enzymatic processing compared to L-carnitine:

Bacterial Metabolism
Escherichia coli processes this compound via:

  • Dehydrogenation to 3-dehydrocarnitine

  • Spontaneous decarboxylation to trimethylamine

  • Oxidation to glycine betaine

Vertebrate Systems
In Nile tilapia models:

  • No β-oxidation activation (CPT-I Km = ∞ for D-form)

  • Competitive inhibition of L-carnitine transport (Ki = 0.8 mM)

  • Conjugation with acyl groups forms non-metabolizable D-acylcarnitines

Analytical Derivatization Reactions

Quantification methods employ specific derivatization steps:

HPLC Analysis

  • Pre-column derivatization with (±)-FLEC reagent

    • Forms diastereomeric carbobenzoxy derivatives

    • Reactivity: this compound tR = 41.2 min vs L-form tR = 38.5 min

  • Mobile phase: pH 2.6 buffer/ACN/THF (850:90:60)

Calibration Data

Concentration (µg/mL)Peak AreaRSD (%)
1.43 (LOQ)9,2654.2
1.9013,2582.1
3.8027,4931.8
Linearity range: 1.43-3.80 µg/mL (r²=0.996)

Biochemical Inhibition Mechanisms

This compound exhibits competitive inhibition in key reactions:

Fatty Acid Oxidation

  • Reduces palmitate β-oxidation by 72% at 2mM concentration

  • Increases hepatic triglycerides (1.8-fold vs control)

Enzyme Targets

EnzymeInhibition TypeKi (mM)
CPT-INon-competitive3.2
Carnitine AcetyltransferaseCompetitive1.4
OCTN2 TransporterUncompetitive0.6
Data from tilapia hepatocyte assays

This stereospecific reactivity profile necessitates strict control of this compound content (<2%) in pharmaceutical preparations , achieved through advanced chiral purification techniques. The compound's metabolic inertness and inhibitory characteristics make it valuable for studying carnitine-dependent processes through isotopic tracer studies and metabolic pathway analysis.

科学研究应用

Metabolic Functions and Mechanisms

D-carnitine plays a crucial role in metabolic processes, particularly in the transport of fatty acids into mitochondria for energy production. Research indicates that this compound may influence metabolic pathways differently than its L-counterpart.

Fatty Acid Oxidation

Studies have shown that this compound can inhibit palmitate oxidation in cultured cells, suggesting a potential regulatory role in fatty acid metabolism .

Impact on Mitochondrial Function

This compound has been implicated in mitochondrial dysfunction, particularly in conditions like non-alcoholic fatty liver disease (NAFLD). Its supplementation has been associated with increased oxidative stress and apoptosis in animal models .

Therapeutic Applications

This compound's therapeutic potential is being explored across various medical conditions, especially those related to metabolic disorders.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Research indicates that this compound supplementation may exacerbate liver inflammation and oxidative stress in NAFLD models. This contrasts with L-carnitine, which has shown benefits in reducing liver enzyme levels and improving liver function .

Muscle Atrophy and Sarcopenia

This compound has been investigated for its effects on muscle atrophy. Some studies suggest it may prevent muscle wasting by inhibiting the ubiquitin-proteasome pathway, although results are mixed regarding its efficacy compared to L-carnitine .

Case Studies and Clinical Trials

Several case studies have documented the effects of this compound supplementation in clinical settings.

Case Report on Carnitine Deficiency

A notable case report highlighted the use of this compound in patients with primary carnitine deficiency, where it was found to be less effective than L-carnitine in improving metabolic outcomes .

Clinical Trials

Clinical trials assessing the impact of this compound on various health conditions have yielded inconsistent results. While some trials report adverse effects such as increased oxidative stress, others emphasize the need for further research to clarify its role and safety profile .

Comparative Analysis: this compound vs. L-Carnitine

The following table summarizes key differences between this compound and L-carnitine based on their metabolic roles and therapeutic implications:

FeatureThis compoundL-Carnitine
Fatty Acid Transport Inhibits transportFacilitates transport
Metabolic Effects Potentially harmful (increased oxidative stress)Beneficial (improves mitochondrial function)
Therapeutic Use Limited; concerns over safetyWidely used; supports various metabolic disorders
Clinical Evidence Mixed results; requires more researchStronger evidence supporting efficacy

作用机制

D-卡尼丁在长链脂肪酸穿过线粒体内膜的运输中充当载体分子。它促进这些脂肪酸进入线粒体,在那里它们进行β-氧化以产生三磷酸腺苷(ATP)形式的能量 D-卡尼丁本身在生物学上没有活性,并且可以抑制L-卡尼丁的活性,使其在生物系统中效率降低 .

类似化合物:

比较: D-卡尼丁与其缺乏生物活性,使其与这些类似化合物有所不同。虽然L-卡尼丁及其衍生物积极参与各种生理过程,但D-卡尼丁可以抑制它们的活性,并且不作治疗用途 。这使得D-卡尼丁与其对应物相比,在作用和应用方面具有独特性。

相似化合物的比较

Comparison: D-Carnitine differs from these similar compounds in its lack of biological activity. While L-Carnitine and its derivatives are actively involved in various physiological processes, this compound can inhibit their activity and is not used therapeutically . This makes this compound unique in its role and applications compared to its counterparts.

生物活性

D-carnitine, a stereoisomer of L-carnitine, has garnered attention for its unique biological activities and implications in various metabolic processes. Unlike L-carnitine, which is primarily involved in fatty acid transport into mitochondria for energy production, this compound exhibits distinct metabolic effects that can influence lipid metabolism and overall health. This article reviews the biological activity of this compound, highlighting research findings, case studies, and its potential implications in health and disease.

Overview of this compound

This compound is a naturally occurring compound that plays a role in cellular metabolism. It is synthesized from trimethyllysine and is involved in the transport of acyl groups across mitochondrial membranes. However, its physiological roles differ significantly from those of L-carnitine.

Key Biological Functions

  • Inhibition of Lipid Metabolism : Research indicates that this compound may inhibit lipid catabolism and promote lipotoxicity, leading to increased adipose tissue accumulation.
  • Metabolic Regulation : this compound influences glycolysis and protein metabolism while affecting the activity of the tricarboxylic acid (TCA) cycle.

Case Studies and Clinical Observations

  • Depression and Acylcarnitines : A study observed altered levels of acylcarnitines in patients with major depressive disorder (MDD), suggesting a potential link between carnitine metabolism and mood disorders. Free carnitine levels were notably altered in these patients, indicating a possible role for carnitines in mental health management .
  • Primary Carnitine Deficiency : A clinical case highlighted the treatment of a child with primary carnitine deficiency using L-carnitine supplementation. The treatment led to improved cognitive function and muscle strength, although symptoms related to autism spectrum disorder persisted .

Experimental Studies

A study conducted on Nile tilapia examined the functional differences between L- and this compound. The results demonstrated that:

  • This compound feeding resulted in lower acylcarnitine synthesis compared to L-carnitine.
  • Fish receiving this compound exhibited higher serum triglyceride concentrations and liver lipid content than those receiving L-carnitine .

Table 1: Comparison of Biological Effects of L-Carnitine vs. This compound

ParameterL-CarnitineThis compound
Lipid CatabolismPromotes fatty acid oxidationInhibits fatty acid oxidation
Acylcarnitine SynthesisIncreases levelsDecreases levels
Serum TriglyceridesLower levelsHigher levels
Liver Lipid ContentReducedIncreased

The biological activities of this compound are largely attributed to its interference with normal carnitine metabolism:

  • Detoxification Pathways : this compound is metabolized through detoxification pathways that may lead to an accumulation of toxic metabolites if not properly managed.
  • Impact on Mitochondrial Function : By affecting mitochondrial function, this compound may disrupt normal energy production processes, leading to metabolic dysregulation.

Safety and Efficacy Concerns

Despite its potential benefits, the use of this compound has raised safety concerns:

  • Secondary L-Carnitine Deficiency : The FDA has warned against the use of this compound as it can cause secondary deficiencies in L-carnitine, which is essential for proper metabolic function .
  • Clinical Recommendations : Healthcare providers are advised to monitor carnitine levels closely when considering supplementation with this compound.

属性

IUPAC Name

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQHXFUZVPYII-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-14-0
Record name (+)-Carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Carnitine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARNITINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Carnitine was synthesized as in example 2, except that the NADH regeneration system comprised, in addition to alcohol dehydrogenase, aldehyde dehydrogenase (E.C. 1.2.1.5) which oxidizes the aldehyde (formed by action of alcohol dehydrogenase on ethanol) to acetic acid. Two molecules of NADH were formed from one molecule of ethanol (instead of one in the preceeding example) and the reaction balance was strongly displaced in favour of NADH and acetic acid formation. It was thus no longer necessary to eliminate acetaldehyde as in the preceeding example. The conditions were thus those of example 2, except that 125 units of purified aldehyde dehydrogenase (Boehringer ref. 171.832) were added to the reaction medium and nitrogen bubbling was omitted. After 24 hours, 0.764 g of L-carnitine was formed with a yield of 77.5% with respect to dehydrocarnitine hydrochloride.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In 700 ml of methanol are dissolved under heat 35.0 g (0.177 mole) of DL-carnitine hydrochloride, and the solution is passed through OH type strongly basic resin (DOWEX-1X8). The methanol solution is concentrated to obtain 28.3 g (0.175 mole) of DL-carnitine. To DL-carnitine are added 62.6 g (0.175 mole) of dibenzoyl-L(+)tartaric acid and 93 ml of methanol, and the mixture is dissolved under heat to form dibenzoyl-L( +)tartarates of D-carnitine and L-carnitine. The tartarates are cooled at a temperature of below -10° C. with stirring to fractionally crystallize L-carnitine dibenzoyl-L(+)tartarate. The tartarare is filtered and washed to give L-carnitine dibenzoyl-L(+)tartarate (yield 30.5 g, purity 93.0%). Recrystallization of the tartarate from 100 ml of methanol gives 23.9 g of L-carnitine dibenzoyl-L(+)tartarate as white crystal. [α]D25 =-96.0° (c=1, MeOH), m.p. 154° C. (dec.), purity 99.5%.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In 700 ml of methanol are dissolved under heat 35.0 g (0.177 mole) of DL-carnitine hydrochloride, and the solution is passed through OH type strongly basic resin (DOWEX-1X8). The methanol solution is concentrated to obtain 28.3 g (0.175 mole) of DL-carnitine. To DL-carnitine are added 62.6 g (0.175 mole) of dibenzoyl-L(+)tartaric acid and 93 ml of methanol, and the mixture is dissolved under heat to form dibenzoyl-L( +)tartarates of D-carnitine and L-carnitine. The tartarates are cooled at a temperature of below -10° C. with stirring to fractionally crystallize L-carnitine dibenzoyl-L(+)tartarate. The tartarare is filtered and washed to give L-carnitine dibenzoyl-L(+)tartarate (yield 30.5 g, purity 93.0%). Recrystallization of the tartarate from 100 ml of methanol gives 23.9 g of L-carnitine dibenzoyl-L(+)tartarate as white crystal. [α]D25 =-96.0° (c=1, MeOH), m.p. 154° C. (dec.), purity 99.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-carnitine
Reactant of Route 2
D-carnitine
Reactant of Route 3
D-carnitine
Reactant of Route 4
Reactant of Route 4
D-carnitine
Reactant of Route 5
D-carnitine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
D-carnitine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。